Metiapine

CAS No.: 5800-19-1

Cat. No.: VC1623622

Molecular Formula: C19H21N3S

Molecular Weight: 323.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5800-19-1 |

|---|---|

| Molecular Formula | C19H21N3S |

| Molecular Weight | 323.5 g/mol |

| IUPAC Name | 8-methyl-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzothiazepine |

| Standard InChI | InChI=1S/C19H21N3S/c1-14-7-8-17-15(13-14)19(22-11-9-21(2)10-12-22)20-16-5-3-4-6-18(16)23-17/h3-8,13H,9-12H2,1-2H3 |

| Standard InChI Key | IOEPXYJOHIZYGQ-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)SC3=CC=CC=C3N=C2N4CCN(CC4)C |

| Canonical SMILES | CC1=CC2=C(C=C1)SC3=CC=CC=C3N=C2N4CCN(CC4)C |

Introduction

Chemical Structure and Properties

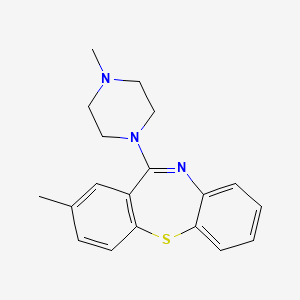

Metiapine (C₁₉H₂₁N₃S) is a dibenzothiazepine derivative with a molecular weight of 323.5 g/mol . Its full chemical name is 8-methyl-6-(4-methylpiperazin-1-yl)benzo[b] benzothiazepine . The compound features a characteristic dibenzothiazepine structure, with a sulfur atom in the heterocyclic ring system that distinguishes it from dibenzodiazepine antipsychotics .

The structural properties of Metiapine are summarized in the following table:

| Property | Value |

|---|---|

| Chemical Formula | C₁₉H₂₁N₃S |

| Molecular Weight | 323.5 g/mol |

| Chemical Class | Dibenzothiazepine |

| CAS Number | 5800-19-1 |

| PubChem CID | 22047 |

| Synonyms | 8-methyl-6-(4-methylpiperazin-1-yl)benzo[b] benzothiazepine |

The chemical structure of Metiapine is notable for its similarity to other antipsychotic compounds, particularly clothiapine. Like clothiapine, Metiapine features a sulfur atom that replaces the nitrogen atom found in dibenzodiazepine derivative antipsychotics such as clozapine . This structural variation may contribute to its specific pharmacological profile and receptor binding characteristics.

Clinical Applications

Treatment of Schizophrenia

Metiapine has been primarily investigated for the treatment of schizophrenia . As a typical antipsychotic with potent antipsychotic characteristics, it was developed to address the symptoms of schizophrenia through its dopamine antagonist properties .

Comparative Efficacy Studies

A notable comparative study examined the effectiveness of chlorpromazine versus Metiapine in the treatment of schizophrenia. According to a 2017 Cochrane Review, this comparison yielded the following results:

-

For global state improvement measured using the Clinical Global Impression (CGI), there was no clear difference between chlorpromazine and Metiapine groups (Risk Ratio 1.11, 95% CI 0.84 to 1.47)

-

The incidence of parkinsonism at eight weeks was similar between the two treatment groups (Risk Ratio 0.97, 95% CI 0.46 to 2.03)

These findings suggest that Metiapine may have comparable efficacy to chlorpromazine in treating schizophrenia, though the evidence quality was rated as very low .

Current Status and Future Perspectives

The current clinical and research status of Metiapine appears to be minimal. The 2017 Cochrane Review acknowledged that "it is unlikely that any future trials will investigate the use of metiapine in humans" . This assessment suggests that Metiapine is unlikely to experience a resurgence in clinical or research interest.

The limited adoption of Metiapine in clinical practice may reflect several factors:

-

The emergence of newer atypical antipsychotics with potentially improved side effect profiles

-

Limited evidence base supporting its use

-

Lack of clear advantages over more established antipsychotic medications

-

Possibly unfavorable commercial factors affecting its development and marketing

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume